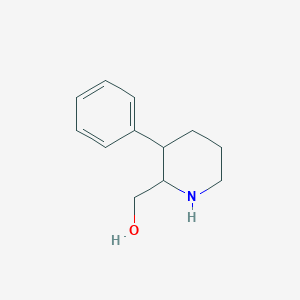

2-(Hydroxymethyl)-3-phenylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Hydroxymethyl)-3-phenylpiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom The presence of a hydroxymethyl group and a phenyl group attached to the piperidine ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3-phenylpiperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the use of palladium and rhodium for hydrogenation, which combines three reactions in one step: removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using robust catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3-phenylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium or nickel catalysts is commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(Formyl)-3-phenylpiperidine or 2-(Carboxyl)-3-phenylpiperidine.

Reduction: Formation of various reduced piperidine derivatives.

Substitution: Formation of substituted phenylpiperidine derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-3-phenylpiperidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3-phenylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-(Hydroxymethyl)-5-phenylpiperidine

- 3-(Hydroxymethyl)-2-phenylpiperidine

- 2-(Hydroxymethyl)-4-phenylpiperidine

Comparison

2-(Hydroxymethyl)-3-phenylpiperidine is unique due to the specific positioning of the hydroxymethyl and phenyl groups on the piperidine ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry .

Biological Activity

2-(Hydroxymethyl)-3-phenylpiperidine is a chemical compound characterized by a piperidine ring with a hydroxymethyl group at the second position and a phenyl group at the third position. Its molecular formula is C12H17N with a molecular weight of approximately 191.27 g/mol. This compound has garnered interest in medicinal chemistry due to its potential applications in treating neurological disorders, particularly through its interactions with neurotransmitter systems.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The hydroxymethyl group enhances solubility and reactivity, while the phenyl group may influence its binding affinity to various receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its effects on neurotransmitter systems, especially those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Potential Therapeutic Applications

- Antidepressant Properties : Preliminary studies suggest that derivatives of this compound may possess antidepressant effects due to their interaction with serotonin receptors.

- Anxiolytic Effects : The compound has been investigated for potential anxiolytic (anxiety-reducing) properties, making it a candidate for further pharmacological exploration.

- Neurological Disorders : Its ability to interact with dopamine receptors suggests possible applications in treating disorders such as Parkinson's disease and schizophrenia.

The mechanism of action of this compound involves its binding affinity to various neurotransmitter receptors. Studies have shown that it interacts with:

- Dopamine Receptors : Influencing dopaminergic pathways, which are implicated in mood disorders.

- Serotonin Receptors : Affecting serotonergic transmission, crucial for mood stabilization.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Neuropharmacological Studies : A study highlighted the compound's potential as an antidepressant by examining its effects on serotonin uptake in vitro, demonstrating increased serotonin levels in neuronal cultures.

- Binding Affinity Analysis : Research involving radiolabeled binding assays indicated that this compound has a high affinity for serotonin receptors compared to other piperidine derivatives, suggesting enhanced therapeutic potential in mood disorders .

- Cytotoxicity Tests : In vitro cytotoxicity tests against various cancer cell lines revealed that certain derivatives of the compound exhibited promising anticancer properties, indicating a broader scope of biological activity beyond neuropharmacology .

Comparative Analysis with Similar Compounds

The distinct pharmacological profile of this compound can be contrasted with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Phenylpiperidine | Piperidine with a phenyl group | Basic structure without hydroxymethyl substitution |

| 2-Hydroxymethylpiperidine | Piperidine with hydroxymethyl at position 2 | Lacks phenyl substitution at position 3 |

| 4-(Hydroxymethyl)aniline | Aniline derivative with hydroxymethyl group | Aromatic amine structure |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

(3-phenylpiperidin-2-yl)methanol |

InChI |

InChI=1S/C12H17NO/c14-9-12-11(7-4-8-13-12)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2 |

InChI Key |

BAXCSBUVIMISSN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.